molecular formula C7H11N3O B2403800 3-(propan-2-yloxy)pyrazin-2-amine CAS No. 1698512-23-0

3-(propan-2-yloxy)pyrazin-2-amine

Cat. No.: B2403800
CAS No.: 1698512-23-0
M. Wt: 153.185
InChI Key: APZVUEURICXYSJ-UHFFFAOYSA-N
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Description

3-(propan-2-yloxy)pyrazin-2-amine, also known as 3-isopropoxypyrazin-2-amine, is a chemical compound with the molecular formula C7H11N3O. It is a pyrazine derivative, characterized by the presence of an isopropoxy group attached to the pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(propan-2-yloxy)pyrazin-2-amine typically involves the reaction of 2-aminopyrazine with isopropyl alcohol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Common industrial methods include catalytic hydrogenation and solvent extraction .

Chemical Reactions Analysis

Types of Reactions

3-(propan-2-yloxy)pyrazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include pyrazine oxides, amine derivatives, and substituted pyrazines. These products have diverse applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

3-(propan-2-yloxy)pyrazin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(propan-2-yloxy)pyrazin-2-amine involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(propan-2-yloxy)pyrazin-2-amine is unique due to the presence of both an isopropoxy group and an amine group on the pyrazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-propan-2-yloxypyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-5(2)11-7-6(8)9-3-4-10-7/h3-5H,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APZVUEURICXYSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=CN=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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